molecular formula C10H12FN3O B2569828 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one CAS No. 2093905-71-4

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one

Cat. No.: B2569828
CAS No.: 2093905-71-4
M. Wt: 209.224
InChI Key: LOFSFVFRUNIULW-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (C₁₀H₁₂FN₃O, MW: 209.22 g/mol) is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-fluoropyridinyl group at position 4 and a methyl group at position 1 . Its structure has been validated via ¹H NMR (600 MHz, DMSO-d₆), revealing distinct proton environments for the methylpiperazinone and fluoropyridine moieties . The compound is cataloged under CAS 385417-84-5 and is used as a pharmaceutical intermediate .

Properties

IUPAC Name

4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFSFVFRUNIULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological effects .

Comparison with Similar Compounds

Piperazine Derivatives with Fluorinated Aryl Groups

Example Compound : 2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structural Differences: Replaces the fluoropyridine with a fluorophenyl-pyridopyrimidinone system.
  • Higher molecular weight (~380–400 g/mol) compared to the target compound (209.22 g/mol), which may influence pharmacokinetics .

Biological Relevance : Such compounds are often explored as kinase inhibitors, where the extended aromatic system improves target binding .

Azetidine-Substituted Piperazinones

Example Compound : 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride (C₈H₁₇Cl₂N₃O, MW: 254.15 g/mol)

  • Structural Differences : Substitutes the fluoropyridine with an azetidine ring.
  • Key Properties :
    • Reduced aromaticity but increased rigidity due to the azetidine ring.
    • Higher solubility in aqueous media (as a dihydrochloride salt) compared to the neutral target compound .
  • Applications : Used as a medical intermediate with a structural similarity score of 0.97 to the target compound .

Chloropyrimidine-Substituted Analogs

Example Compound : 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (C₉H₁₁ClN₄O, MW: 238.67 g/mol)

  • Structural Differences : Replaces fluoropyridine with a chloropyrimidine group.
  • Key Properties: Chlorine’s larger atomic radius and lower electronegativity vs. Predicted collision cross-section (CCS) data suggests distinct conformational behavior compared to fluorinated analogs .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Fluorophenyl-Pyridopyrimidinone Azetidine Derivative Chloropyrimidine Analog
Molecular Weight (g/mol) 209.22 ~380–400 254.15 238.67
LogP (Predicted) ~1.2 ~2.8 ~0.5 (salt form) ~1.5
Aromatic Rings 2 3 1 2
Key Substituent 3-Fluoropyridinyl Fluorophenyl-pyridopyrimidinone Azetidine 6-Chloropyrimidinyl
Bioactivity (IC₅₀) N/A N/A N/A 47 nM (Autotaxin)

Biological Activity

The compound 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is a derivative of piperazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C11_{11}H13_{13}FN2_{2}O
  • Molecular Weight : 220.23 g/mol

The presence of the fluoropyridine moiety is significant for its interaction with biological targets, particularly in modulating enzyme activity.

Research indicates that this compound exhibits inhibitory activity against specific viral proteases, particularly those associated with enteroviruses. The 2A protease, which is crucial for viral replication, has been identified as a target for this compound. Inhibition of this protease disrupts the virus's ability to assemble and mature, thereby preventing infection and propagation within host cells .

Pharmacological Profiles

The compound has been evaluated for various pharmacological properties:

  • Antiviral Activity : Demonstrated effectiveness against enteroviral infections by inhibiting the 2A protease.
  • Cytokine Modulation : Modulates the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses .

Toxicity and Safety Profile

Preliminary studies suggest that this compound shows low toxicity in vitro. It has been classified as non-carcinogenic based on Ames test results, indicating a favorable safety profile for further development .

Case Study 1: Antiviral Efficacy

In a study published in Biorxiv, researchers conducted a fragment screening campaign targeting the 2A protease of enteroviruses. The compound was identified as one of several fragments that bind effectively to the active site of the protease, demonstrating significant antiviral activity .

Case Study 2: Cytokine Production Inhibition

Another study explored the compound's ability to inhibit cytokine production in endothelial cells. It was found to significantly reduce levels of IL-6 and TNF-alpha in response to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntiviralInhibits enteroviral 2A protease
Cytokine ModulationReduces IL-6 and TNF-alpha production
ToxicityNon-carcinogenic (Ames test)

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
Caco-2 PermeabilityModerate

Q & A

Q. What are the key synthetic routes for 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluoropyridine and piperazine derivatives. For example:

Step 1 : Coupling of 3-fluoropyridine-2-carboxylic acid with 1-methylpiperazin-2-one under amide-forming conditions (e.g., EDCI/HOBt in DMF).

Step 2 : Cyclization or functionalization under controlled temperature (60–80°C) and inert atmosphere.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures is used to isolate high-purity intermediates .
  • Key Challenge : Regioselectivity in fluoropyridinyl substitution requires careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic markers?

  • Methodological Answer :
  • 1H NMR (600 MHz, DMSO-d6) : Key peaks include:
δ (ppm)Assignment
8.45 (d, J=4.8 Hz)Pyridinyl H-6
7.20 (m)Pyridinyl H-4/H-5
3.65 (s)N-Methyl group
3.10–3.30 (m)Piperazine protons
.
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 209.22 confirms the molecular formula C10H12FN3O .
  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F) .

Advanced Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (e.g., Bruker D8 Venture) with Cu-Kα radiation.
  • SHELX Workflow :

SHELXD : Phase determination via dual-space methods.

SHELXL : Refinement with anisotropic displacement parameters.

  • Challenges :
  • Weak diffraction due to flexible piperazine ring; use TWINABS for absorption correction.
  • Overfitting risks: Apply R1 < 0.05 and wR2 < 0.10 criteria .
  • Example Output :
ParameterValue
Space GroupP1
R-factor0.036
Unit Cell Volume1171.87 ų
.

Q. What is the impact of fluoropyridinyl substitution on receptor binding affinity in neurotransmitter systems?

  • Methodological Answer :
  • Pharmacological Insight : Fluorine at the pyridinyl C-3 position enhances electronegativity, improving π-π stacking with aromatic residues in serotonin/dopamine receptors.
  • Experimental Design :

Radioligand Binding Assays : Compare Ki values against 5-HT2A (fluorinated vs. non-fluorinated analogs).

Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using GROMACS).

  • Data Example :
Compound5-HT2A Ki (nM)
Target Compound12.3 ± 1.2
Non-Fluorinated Analog45.6 ± 3.8
.

Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated piperazine derivatives?

  • Methodological Answer :
  • Root Cause : Variability in fluorination efficiency (e.g., use of KF vs. Selectfluor®) or solvent polarity effects.
  • Resolution :

Design of Experiments (DoE) : Optimize temperature, solvent (DMF vs. acetonitrile), and fluoride source.

In Situ Monitoring : Use 19F NMR to track reaction progress .

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